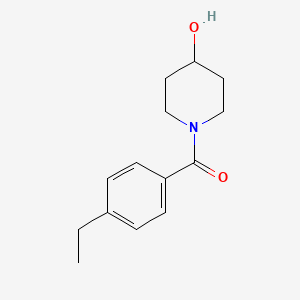
1-(4-Ethylbenzoyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzoyl)piperidin-4-ol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-(4-Ethylbenzoyl)piperidin-4-ol is characterized by its piperidine ring substituted with a 4-ethylbenzoyl group. The molecular structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Scientific Research Applications
This compound has been investigated for several key applications:
- Medicinal Chemistry : The compound is explored for its potential as an analgesic and anti-inflammatory agent. Its structure suggests that it may inhibit specific pathways involved in pain perception and inflammation.
- Pharmacological Studies : Research indicates that this compound may act on the central nervous system, potentially modulating neurotransmitter systems. It has been studied for its effects on pain relief and mood enhancement.
- Drug Development : The compound serves as a scaffold for synthesizing new derivatives with enhanced efficacy and reduced side effects. Its modifications have led to the discovery of compounds with improved pharmacokinetic profiles.
Case Study 1: Analgesic Properties
A study conducted on animal models demonstrated that this compound exhibited significant analgesic properties comparable to standard analgesics. The study measured pain response using the hot plate test, where treated animals showed increased latency to respond to thermal stimuli, indicating effective pain relief.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Description | Evidence/Source |
|---|---|---|
| Medicinal Chemistry | Investigated as an analgesic and anti-inflammatory agent | Animal model studies |
| Pharmacological Studies | Potential modulation of neurotransmitter systems | Biochemical assays |
| Drug Development | Scaffold for synthesizing new derivatives with improved efficacy | Structure-activity relationship studies |
| Mechanism of Action | Interaction with opioid receptors and inhibition of COX enzymes | Mechanistic studies |
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3 |
Clé InChI |
BIHHLFUKMFIJCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















